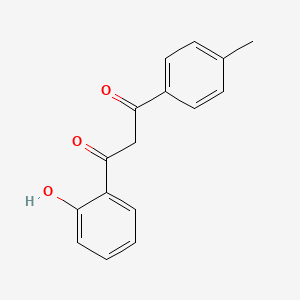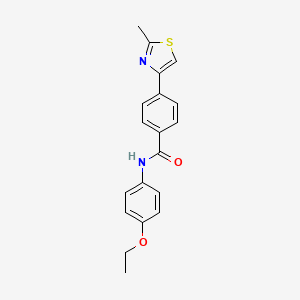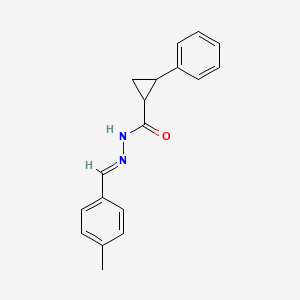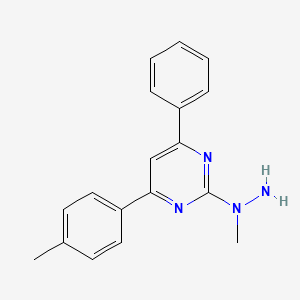![molecular formula C19H19NO2 B5813549 2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a tetrahydroisoquinoline derivative that has been synthesized through various methods. The compound has been studied for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been suggested that this compound may act by modulating the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been shown to have anti-oxidant activity and to protect against oxidative stress. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. This compound has been shown to have various pharmacological properties and may be a promising lead compound for drug development. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of various diseases. Another direction is to optimize the synthesis method of this compound to increase the yield and purity of the final product. Additionally, future research could focus on modifying the structure of this compound to improve its pharmacological properties and increase its solubility in water.
Méthodes De Synthèse
The synthesis method of 2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride to form 4-methoxyphenylacetic anhydride. This intermediate is then reacted with tetrahydroisoquinoline to produce the desired product. This method has been optimized and improved by various researchers to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research. This compound has been shown to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-9-6-15(7-10-18)8-11-19(21)20-13-12-16-4-2-3-5-17(16)14-20/h2-11H,12-14H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHIEICZIAPFA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)



![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)


![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)


![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)